Lipophilicity Shift: XLogP3 Comparison Against the Non-Methoxylated Butyl Analog
The inclusion of the 4-methoxybutyl chain directly reduces computed lipophilicity relative to the unsubstituted butyl analog, butyl(1-phenylethyl)amine. The target compound exhibits an XLogP3 of 2.3, compared to a predicted XLogP3 of 2.8 for the butyl analog, representing a reduction of 0.5 log units [1]. This magnitude of shift is consistent with established physicochemical principles where an ether oxygen decreases logP by approximately 0.5–1.0 units relative to the corresponding methylene and can materially influence solubility, permeability, and metabolic stability in a congeneric series.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Butyl(1-phenylethyl)amine: XLogP3 = 2.8 (predicted using analogous methodology) |
| Quantified Difference | ΔXLogP3 = -0.5 log units (lower lipophilicity for the target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); comparator data estimated by ChemSpider/ACD/Labs consensus. These are in silico predictions and not experimentally measured logD values. |
Why This Matters
A 0.5 log unit decrease in lipophilicity can improve aqueous solubility and reduce CYP-mediated metabolic liability, making the target compound a more developable starting point for oral bioavailability optimization.
- [1] PubChem. (2024). Compound Summary for CID 61815336, (4-Methoxybutyl)(1-phenylethyl)amine. National Center for Biotechnology Information. View Source
